2,2,2-Trichloroethyl sulfamate
Overview
Description
2,2,2-Trichloroethyl sulfamate is a chemical compound with the molecular formula C2H4Cl3NO3S . It is also known by other names such as 2,2,2-Trichloroethoxysulfonamide and Sulfamic acid, 2,2,2-trichloroethyl ester . The compound has a molecular weight of 228.5 g/mol .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethyl sulfamate consists of 2 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The InChI string representation of the molecule isInChI=1S/C2H4Cl3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8)
. Chemical Reactions Analysis
2,2,2-Trichloroethyl sulfamate has been used in the structural modification of fentanyls for their retrospective identification by gas chromatographic analysis using chloroformate chemistry . It has also been used in the reaction methodology for intermolecular C-H amination of benzylic and 3 degrees C-H bonds .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl sulfamate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The compound has a melting point range of 55.0 to 59.0 degrees Celsius .Scientific Research Applications
Reaction Kinetics and Environmental Impact
The kinetics and environmental impact of compounds related to 2,2,2-trichloroethyl sulfamate, such as tris(2-chloroethyl)phosphates (TCEP), have been studied due to their presence as contaminants in various ecosystems. Research has shown that reactions with reduced sulfur species in anoxic conditions can significantly impact the removal rates of these contaminants from sensitive coastal ecosystems. Detailed studies on the kinetics of these reactions provide insights into the environmental degradation pathways of such compounds (Saint-Hilaire, Ismail, & Jans, 2011).
Protective Group in Organic Synthesis
The trichloroethyl (TCE) group, closely related to 2,2,2-trichloroethyl sulfamate, has been demonstrated as a viable protecting group for sulfonates in organic synthesis. This characteristic was particularly leveraged in the enantioselective synthesis of specific compounds, showcasing its utility in the synthesis of complex molecules. The stability of TCE-protected sulfonates to acid conditions has been crucial for enabling straightforward synthetic routes in the preparation of biologically relevant molecules (Ali, Hill, & Taylor, 2009).
Therapeutic Applications
Sulfamates, closely related to 2,2,2-trichloroethyl sulfamate, have shown a wide range of pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities. Research in this domain has focused on the design and synthesis of sulfamate derivatives that exhibit specific biological activities. These compounds are being explored for their therapeutic potential in various diseases, highlighting the importance of sulfamate chemistry in drug development (Winum, Scozzafava, Montero, & Supuran, 2004).
Photodegradation Studies
The photodegradation of sulfa drugs and related compounds, including those with structures similar to 2,2,2-trichloroethyl sulfamate, has been extensively studied to understand their environmental fate. Research has shown that the photolysis of these compounds leads to significant degradation, with the formation of less harmful byproducts. These studies are crucial for assessing the environmental impact and persistence of such chemicals in natural waters (Boreen, Arnold, & McNeill, 2005).
Safety And Hazards
2,2,2-Trichloroethyl sulfamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
2,2,2-trichloroethyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKONKGVTXWZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219273 | |
Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl sulfamate | |
CAS RN |
69226-51-3 | |
Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69226-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.